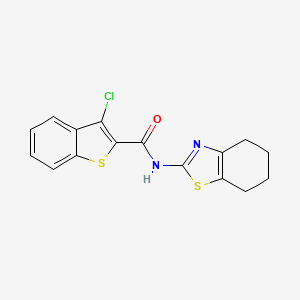![molecular formula C8H13N3OS2 B5784319 N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)
N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide
Vue d'ensemble
Description
N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide, also known as NSC 95397, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1994 by researchers at the National Cancer Institute (NCI) and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Herbicidal Activity
N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide compounds have been designed and synthesized for potential herbicidal applications. For instance, a study reported the synthesis of novel compounds with 1,3,4-thiadiazole rings showing moderate to good selective herbicidal activity against Brassica campestris L. These compounds did not exhibit inhibitory activity against Echinochloa crus-galli at the tested concentrations (Liu & Shi, 2014). Additionally, another study highlighted the herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrating its effectiveness in herbicidal applications (Liu et al., 2008).
Antimicrobial and Antifungal Properties
Compounds with the 1,3,4-thiadiazol moiety, including this compound derivatives, have exhibited notable antimicrobial and antifungal activities. For example, studies have shown that certain compounds with this moiety demonstrated notable activity against bacteria and fungi species. Some compounds even exhibited antifungal activity at half the potency of ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol (Evren et al., 2020). Other research highlighted the synthesis of new thiazole derivatives with antimicrobial and cytotoxic activities, indicating their potential in antimicrobial applications (Dawbaa et al., 2021).
Anti-inflammatory and Analgesic Properties
The 1,3,4-thiadiazol derivatives have been evaluated for their anti-inflammatory and analgesic properties. For instance, compounds with significant activities in these areas have been identified, showcasing their potential in treating conditions requiring anti-inflammatory and analgesic interventions (Shkair et al., 2016).
Antioxidant Activities
Several studies have synthesized and evaluated 1,3,4-thiadiazol derivatives for their antioxidant activities. Compounds have been identified with significant antioxidant activity, surpassing that of standard Ascorbic acid. This indicates the potential of these compounds in combating oxidative stress and related conditions (Sravya et al., 2019).
Propriétés
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c1-4-6(12)9-7-10-11-8(14-7)13-5(2)3/h5H,4H2,1-3H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIWIAERZHKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




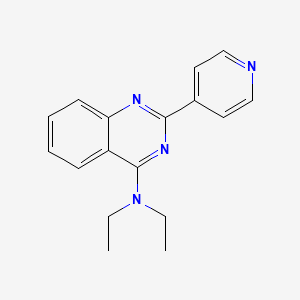

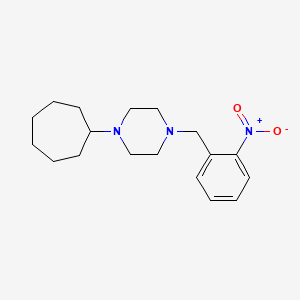
![1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)
![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)
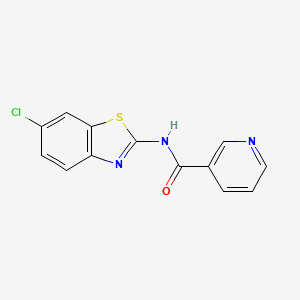
![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)
![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)
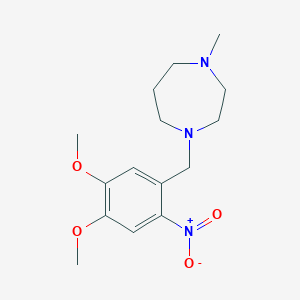

![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
